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Compound of Interest

Compound Name: 2-(Bromomethyl)benzoic acid

Cat. No.: B1267480 Get Quote

Introduction
Welcome to this in-depth technical guide on the spectroscopic characterization of 2-
(Bromomethyl)benzoic acid. This document is intended for researchers, scientists, and

professionals in drug development who require a thorough understanding of the analytical data

that defines this important chemical intermediate. 2-(Bromomethyl)benzoic acid is a

bifunctional molecule, incorporating both a carboxylic acid and a reactive benzylic bromide.

This unique structure makes it a valuable building block in the synthesis of a wide array of

pharmaceutical compounds and other complex organic molecules.

Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of

such reagents. In this guide, we will delve into the essential spectroscopic techniques used to

characterize 2-(Bromomethyl)benzoic acid: Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We will not only

present the spectral data but also provide insights into the underlying principles and

experimental methodologies, ensuring a comprehensive and practical understanding.

Molecular Structure and Key Features
Before we dive into the spectroscopic data, let's visualize the molecule itself. The structure of

2-(Bromomethyl)benzoic acid dictates the spectroscopic signals we expect to observe.

Figure 1: Chemical structure of 2-(Bromomethyl)benzoic acid.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of 2-(Bromomethyl)benzoic acid will be dominated by absorptions

from the carboxylic acid and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
A common and straightforward method for obtaining an IR spectrum of a solid sample is using

a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation: A small amount of solid 2-(Bromomethyl)benzoic acid is placed

directly onto the ATR crystal (e.g., diamond or germanium).

Data Acquisition: Pressure is applied to ensure good contact between the sample and the

crystal. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal is recorded and

subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and

water vapor.

Interpretation of the IR Spectrum
While an experimental spectrum for 2-(Bromomethyl)benzoic acid is not readily available in

public databases, we can predict the key absorption bands based on its functional groups and

by comparing it to similar molecules like benzoic acid and 4-(bromomethyl)benzoic acid.[1][2]
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Frequency Range

(cm⁻¹)
Vibration Functional Group

Expected

Appearance

3300 - 2500 O-H stretch Carboxylic Acid

Very broad and strong

absorption, often

obscuring C-H

stretches.

3100 - 3000 C-H stretch Aromatic Ring
Weak to medium

sharp peaks.

~1700 C=O stretch Carboxylic Acid

Strong, sharp

absorption. The

position can be

influenced by

hydrogen bonding.

1600 - 1450 C=C stretch Aromatic Ring
Medium to strong

absorptions.

~1300 C-O stretch Carboxylic Acid Medium intensity.

~1200 C-Br stretch Alkyl Halide

While expected, this

region is often

complex (fingerprint

region).

900 - 650
C-H bend (out-of-

plane)
Aromatic Ring

Strong absorptions

indicative of the

substitution pattern.

The most characteristic feature will be the extremely broad O-H stretch of the carboxylic acid

dimer, a hallmark of this functional group in the solid state. The strong carbonyl (C=O) peak

around 1700 cm⁻¹ further confirms the presence of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a

molecule.
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Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: A small amount of 2-(Bromomethyl)benzoic acid is dissolved in a

deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal

standard (0 ppm).

Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR

spectra.

¹H NMR Spectroscopy: Predicted Spectrum and
Interpretation
The proton NMR spectrum will provide information on the number of different types of protons

and their neighboring environments.
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Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment Rationale

~11-13 Singlet (broad) 1H -COOH

The acidic proton

of the carboxylic

acid is typically

downfield and

often broad.

~8.1 Doublet 1H Ar-H

Aromatic proton

ortho to the

carboxylic acid

group,

deshielded by its

electron-

withdrawing

effect.

~7.4 - 7.6 Multiplet 3H Ar-H

The remaining

aromatic protons

will appear as a

complex

multiplet.

~4.9 Singlet 2H -CH₂Br

The methylene

protons are

adjacent to the

electron-

withdrawing

bromine and the

aromatic ring,

shifting them

downfield.

¹³C NMR Spectroscopy: Predicted Spectrum and
Interpretation
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The carbon-13 NMR spectrum will show a distinct signal for each unique carbon atom in the

molecule.

Chemical Shift (δ, ppm) Assignment Rationale

~168 -COOH

The carbonyl carbon of the

carboxylic acid is significantly

deshielded.

~138 Ar-C
Quaternary aromatic carbon

attached to the -CH₂Br group.

~133 Ar-C
Quaternary aromatic carbon

attached to the -COOH group.

~132 Ar-CH Aromatic methine carbon.

~131 Ar-CH Aromatic methine carbon.

~130 Ar-CH Aromatic methine carbon.

~128 Ar-CH Aromatic methine carbon.

~32 -CH₂Br

The benzylic carbon attached

to the bromine is shifted

downfield.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural elucidation.

Experimental Protocol: Electron Ionization (EI)-MS
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z).

Detection: The abundance of each ion is measured, generating a mass spectrum.

Interpretation of the Mass Spectrum
The mass spectrum of 2-(Bromomethyl)benzoic acid has been reported.[3] The molecular ion

peak (M⁺) is expected at m/z 214 and 216, corresponding to the two isotopes of bromine (⁷⁹Br

and ⁸¹Br) in an approximate 1:1 ratio.

Key Fragmentation Peaks:[3]

m/z Proposed Fragment Structure

214/216 [M]⁺ [C₈H₇BrO₂]⁺

135 [M - Br]⁺ [C₈H₇O₂]⁺

134 [M - HBr]⁺ [C₈H₆O₂]⁺

133 [M - Br - H₂]⁺ [C₈H₅O₂]⁺

The base peak is observed at m/z 135, which corresponds to the loss of the bromine radical.

This is a very stable benzylic carbocation, and its high abundance is expected. The presence of

the isotopic pattern for bromine-containing fragments is a key diagnostic feature in the mass

spectrum.

2-(Bromomethyl)benzoic acid
C₈H₇BrO₂

m/z = 214/216

Loss of Br radical
[C₈H₇O₂]⁺
m/z = 135

- Br•

Loss of HBr
[C₈H₆O₂]⁺
m/z = 134

- HBr
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Figure 2: Key fragmentation pathways of 2-(Bromomethyl)benzoic acid in EI-MS.

Conclusion
The spectroscopic data presented in this guide provides a comprehensive analytical profile of

2-(Bromomethyl)benzoic acid. The combination of IR, NMR, and MS allows for unambiguous

identification and structural confirmation. The characteristic broad O-H and sharp C=O

stretches in the IR, the distinct aromatic and benzylic proton signals in the ¹H NMR, the unique

carbon environments in the ¹³C NMR, and the predictable fragmentation pattern in the mass

spectrum all contribute to a complete picture of this important molecule. This guide serves as a

valuable resource for scientists and researchers, enabling them to confidently utilize 2-
(Bromomethyl)benzoic acid in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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